molecular formula C26H24N4O4 B10788832 2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide

2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide

Cat. No.: B10788832
M. Wt: 456.5 g/mol
InChI Key: FVEYIFISRORTDD-ROUUACIJSA-N
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Preparation Methods

The synthetic route for BTK inhibitor 16 involves several key steps:

    Formation of the core structure: The synthesis begins with the preparation of the core structure, which includes a pyridine ring substituted with a carboxamide group.

    Introduction of the phenoxyphenoxy group: The phenoxyphenoxy group is introduced through a series of substitution reactions.

    Incorporation of the diazabicycloheptane moiety: The diazabicycloheptane moiety is added to the core structure via a coupling reaction.

    Final modifications:

Industrial production methods for BTK inhibitor 16 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

BTK inhibitor 16 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenoxy group.

    Reduction: Reduction reactions can occur at the carboxamide group, leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring and the phenoxyphenoxy group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C26H24N4O4/c1-2-24(31)30-16-17-14-18(30)15-29(17)23-13-12-22(25(27)32)26(28-23)34-21-10-8-20(9-11-21)33-19-6-4-3-5-7-19/h2-13,17-18H,1,14-16H2,(H2,27,32)/t17-,18-/m0/s1

InChI Key

FVEYIFISRORTDD-ROUUACIJSA-N

Isomeric SMILES

C=CC(=O)N1C[C@@H]2C[C@H]1CN2C3=NC(=C(C=C3)C(=O)N)OC4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C=CC(=O)N1CC2CC1CN2C3=NC(=C(C=C3)C(=O)N)OC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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